4,5-Dichloroisothiazole-3-carboxylic acid chemical properties
4,5-Dichloroisothiazole-3-carboxylic acid chemical properties
An In-depth Technical Guide on the Core Chemical Properties of 4,5-Dichloroisothiazole-3-carboxylic Acid
Introduction
4,5-Dichloroisothiazole-3-carboxylic acid is a heterocyclic organic compound belonging to the isothiazole family. The isothiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is a key structural motif in various biologically active molecules. The presence of two chlorine atoms and a carboxylic acid group on the isothiazole ring imparts specific chemical reactivity and physical properties, making it a valuable intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] Derivatives of dichloroisothiazole carboxylic acids have shown notable fungicidal and antiviral activities, highlighting the importance of this chemical scaffold in drug discovery and development.[1][2]
This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and reactivity of 4,5-Dichloroisothiazole-3-carboxylic acid, intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The fundamental properties of 4,5-Dichloroisothiazole-3-carboxylic acid are summarized below. These properties are crucial for its handling, characterization, and application in chemical synthesis.
| Property | Value | Reference |
| IUPAC Name | 4,5-dichloro-1,2-thiazole-3-carboxylic acid | [3] |
| CAS Number | 131947-13-2 | [3][4] |
| Molecular Formula | C₄HCl₂NO₂S | [3][5] |
| Molecular Weight | 198.03 g/mol | [3] |
| Exact Mass | 196.9105048 Da | [3] |
| Appearance | Solid (form may vary) | [6] (by analogy with isomer) |
| InChI | InChI=1S/C4HCl2NO2S/c5-1-2(4(8)9)7-10-3(1)6/h(H,8,9) | [3][5] |
| InChIKey | ZFEHQZVNKOESSZ-UHFFFAOYSA-N | [3][5] |
| SMILES | C1(=C(SN=C1C(=O)O)Cl)Cl | [7] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of 4,5-Dichloroisothiazole-3-carboxylic acid.
| Spectroscopy Type | Data Summary |
| ¹H NMR | A ¹H Nuclear Magnetic Resonance spectrum is available. The spectrum was recorded using DMSO-d6 as the solvent on a 500.134 MHz spectrometer. The acidic proton of the carboxylic group is expected to be the primary observable signal.[5] |
Experimental Protocols
Detailed experimental procedures are critical for the synthesis and analysis of 4,5-Dichloroisothiazole-3-carboxylic acid and its derivatives.
Synthesis of 4,5-Dichloroisothiazole-3-carbonyl chloride
The conversion of the carboxylic acid to its more reactive acyl chloride derivative is a key step for synthesizing amides and esters.[8]
Protocol:
-
Combine 4,5-Dichloroisothiazole-3-carboxylic acid with 1.2 equivalents of thionyl chloride (SOCl₂).
-
Add a catalytic amount of N,N-Dimethylformamide (DMF) to the mixture.
-
Heat the reaction mixture. The reaction time is significantly shortened to approximately 3 hours compared to methods without a DMF catalyst.[8]
-
Monitor the reaction for the complete conversion of the starting material.
-
After completion, remove the excess thionyl chloride, typically under reduced pressure, to yield the crude 4,5-Dichloroisothiazole-3-carbonyl chloride, which can be used in subsequent steps.
Synthesis of Amide and Ester Derivatives
The acyl chloride is a versatile intermediate for creating a library of amide and ester derivatives.[8]
Protocol for Amidation/Esterification:
-
Dissolve the appropriate amine (for amides) or alcohol/phenol (for esters) in a suitable aprotic solvent.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 4,5-Dichloroisothiazole-3-carbonyl chloride to the cooled amine/alcohol solution.
-
Allow the reaction to proceed, typically with stirring, letting it warm to room temperature.
-
Monitor the reaction's progress using a suitable chromatographic technique (e.g., TLC).
-
Upon completion, perform an aqueous workup to remove any unreacted starting materials and byproducts.
-
Extract the product with an organic solvent, dry the organic layer (e.g., with Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.
-
Purify the final product using column chromatography or recrystallization.
General Analytical HPLC Method for Carboxylic Acids
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of carboxylic acids and monitoring reaction progress.[9][10]
Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent like acetonitrile.[10]
-
Sample Preparation: Accurately weigh a small amount of the 4,5-Dichloroisothiazole-3-carboxylic acid sample and dissolve it in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 100 mg/L).[10] If necessary, filter the sample through a 0.22 µm filter.[10]
-
Chromatographic Conditions:
-
Column: Use a reverse-phase column (e.g., C18).
-
Detection: UV detection is typically suitable for aromatic carboxylic acids.
-
Flow Rate: A standard flow rate (e.g., 1 mL/min) is generally used.
-
Injection Volume: Inject a small volume (e.g., 10-20 µL) of the sample solution.
-
-
Analysis: Run the sample and analyze the resulting chromatogram for the retention time and peak area to determine purity or concentration against a standard.
Chemical Reactivity and Biological Significance
Reactivity of the Carboxyl Group
The carboxylic acid functional group is the primary site of reactivity in 4,5-Dichloroisothiazole-3-carboxylic acid.[11]
-
Acyl Halide Formation: As detailed in the protocol above, it readily reacts with reagents like thionyl chloride to form the highly reactive 4,5-Dichloroisothiazole-3-carbonyl chloride.[8] This is a crucial step for creating derivatives.[8][11]
-
Esterification and Amidation: The resulting acyl chloride is an excellent electrophile for reactions with nucleophiles such as alcohols, phenols, and amines to produce a wide range of esters and amides.[8]
-
Reduction: The carboxylic acid group can be selectively reduced. For instance, treatment with borane (BH₃) can reduce the carboxyl group to a hydroxymethyl group.[8]
Caption: Synthetic pathways of 4,5-Dichloroisothiazole-3-carboxylic acid.
Biological Activity and Applications
While specific biological data for 4,5-Dichloroisothiazole-3-carboxylic acid is limited in the provided search results, the broader class of dichloroisothiazole derivatives shows significant biological activity.
-
Fungicidal Activity: Ester derivatives of the related 3,4-dichloroisothiazole coumarin structure have demonstrated potent fungicidal activity against various plant pathogens like Alternaria solani and Botrytis cinerea.[2] This suggests that derivatives of the 4,5-dichloro isomer could also possess valuable agrochemical properties.
-
Antiviral Activity: Amide derivatives of 3,4-Dichloroisothiazole-5-carboxylic acid have been shown to have good activity against the Tobacco Mosaic Virus (TMV) and can induce systemic acquired resistance in plants.[1]
-
Pharmaceutical Potential: The isothiazole ring is a known pharmacophore. Derivatives have been investigated for various therapeutic applications, including anticancer and antibacterial activities.[12][13][14] The reactivity of 4,5-Dichloroisothiazole-3-carboxylic acid makes it an attractive starting material for synthesizing new chemical entities for drug discovery programs.
Caption: Application potential based on the core chemical scaffold.
Conclusion
4,5-Dichloroisothiazole-3-carboxylic acid is a versatile chemical building block with significant potential in applied chemistry. Its well-defined chemical properties and predictable reactivity, centered around the carboxylic acid group, allow for the straightforward synthesis of a diverse range of amide and ester derivatives. Based on the demonstrated biological activities of closely related analogues, this compound and its derivatives are promising candidates for the development of new fungicides, plant protection agents, and therapeutic compounds. The experimental protocols and data presented in this guide offer a solid foundation for researchers aiming to explore the full potential of this valuable isothiazole scaffold.
References
- 1. Synthesis and biological activity of 3,4-dichloroisothiazole-5-carboxylic amides [nyxxb.cn]
- 2. Design, Synthesis and Fungicidal Activity of Ester Derivatives of 4-(3,4-Dichloroisothiazole) 7-Hydroxy Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4,5-Dichloroisothiazole-3-carboxylic acid | C4HCl2NO2S | CID 1244565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4,5-DICHLOROISOTHIAZOLE-3-CARBOXYLIC ACID | 131947-13-2 [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 3,4-Dichloroisothiazole-5-carboxylic acid | 18480-53-0 [sigmaaldrich.com]
- 7. 4,5-Dichloroisothiazole-3-carboxylic acid, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 8. researchgate.net [researchgate.net]
- 9. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cipac.org [cipac.org]
- 11. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]
- 12. mdpi.com [mdpi.com]
- 13. The 5-hydrazino-3-methylisothiazole-4-carboxylic acid, its new 5-substituted derivatives and their antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid [mdpi.com]
